molecular formula C20H13NO3 B404671 6-acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 78759-60-1

6-acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B404671
CAS No.: 78759-60-1
M. Wt: 315.3g/mol
InChI Key: HPGFDKXGQGPAJM-UHFFFAOYSA-N
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Description

6-acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione with acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the acetylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its acetyl group and isoquinoline core make it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

6-acetyl-2-phenylbenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3/c1-12(22)14-10-11-17-18-15(14)8-5-9-16(18)19(23)21(20(17)24)13-6-3-2-4-7-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGFDKXGQGPAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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